3-Chloro-7-(trifluoromethyl)-1H-indazole is a heterocyclic compound that features an indazole core with specific substitutions that enhance its chemical properties. The chlorine atom is located at the 3-position, while a trifluoromethyl group is situated at the 7-position. This compound is of significant interest in various fields, including medicinal chemistry and agrochemicals, due to its unique structural characteristics and potential biological activities.
The compound can be synthesized through various methods, which often involve the cyclization of o-aminobenzonitriles or related derivatives under specific conditions. The synthesis can be optimized for industrial production to ensure high yield and purity.
3-Chloro-7-(trifluoromethyl)-1H-indazole belongs to the class of indazoles, which are bicyclic compounds consisting of a fused benzene and pyrazole ring. Its specific classification as a chlorinated trifluoromethylated indazole highlights its unique substituents that influence its reactivity and biological properties.
The synthesis of 3-chloro-7-(trifluoromethyl)-1H-indazole typically involves several key steps:
3-Chloro-7-(trifluoromethyl)-1H-indazole can undergo various chemical reactions:
The mechanism by which 3-chloro-7-(trifluoromethyl)-1H-indazole exerts its effects is largely dependent on its application context:
3-Chloro-7-(trifluoromethyl)-1H-indazole has several applications across various scientific fields:
Halogen atoms (Cl, F) and trifluoromethyl (-CF₃) groups serve distinct yet complementary roles in optimizing indazole-based drug candidates. Chlorine at C-3 provides steric bulk and electron-withdrawing effects that enhance binding affinity. In FGFR kinase inhibitors, 3-chloroindazoles exhibit >10-fold potency increases over unsubstituted analogs due to improved hydrophobic contact with the H2 subsite of the ATP-binding pocket . Concurrently, the -CF₃ group at C-7 contributes enhanced lipophilicity (log P increase of 0.5–1.0) and metabolic resistance. The -CF₃ group’s electronegativity (Pauling scale: 3.98) and low polarizability create a "hydrophobic cloak" that reduces oxidative deactivation by cytochrome P450 enzymes [7]. This dual modification strategy is exemplified in anti-Cryptosporidium agents, where 3-chloro-7-(trifluoromethyl)-1H-indazole derivatives achieve sub-micromolar EC₅₀ values by combining halogen-bonding with Ala564 backbone amides and -CF₃-driven membrane penetration [3].
Table 1: Comparative Bioactivity of Indazole Derivatives with Halogen/CF₃ Substituents
Compound | Substituents | Biological Target | IC₅₀/EC₅₀ | Activity Enhancement vs. Unsubstituted Indazole |
---|---|---|---|---|
FGFR Inhibitor | 3-Cl, 6-CF₃ | FGFR1 | 36 μM | 100-fold potency increase |
Anti-Cryptosporidium [3] | 3-Cl, 7-CF₃ | Cp HCT-8 | 1.2 μM | 7-fold potency retention vs. lead |
ALK/ROS1 Inhibitor [9] | 5-(3,5-F₂-benzyl)-1H-indazole | ALK/ROS1 | 0.5–0.7 μM | Dual inhibition with CNS penetration |
Trifluoromethylation also mitigates hERG channel inhibition—a common cardiotoxicity risk. Azaindazole CCR1 antagonists bearing -CF₃ show 2-fold reduced hERG affinity (patch-clamp IC₅₀ >20 μM) compared to non-fluorinated analogs, attributable to decreased basicity and disrupted π-cation interactions with potassium channel residues [3] [8].
The 3-chloro-7-(trifluoromethyl)-1H-indazole scaffold enables allosteric modulation through three key mechanisms:
Table 2: Structural Features Enabling Allosteric Modulation
Structural Feature | Target Protein | Binding Site Interaction | Conformational Effect |
---|---|---|---|
3-Chloro substituent | FGFR1 | H-bond with Ala564 backbone NH | ATP-binding cleft contraction |
7-Trifluoromethyl | ROS1 [9] | Hydrophobic contact with Leu2027 | DFG motif displacement |
N1-H tautomer | CCR1 [8] | Salt bridge with Glu291 | G-protein coupling impairment |
The indazole N1-H tautomer is critical for allostery, forming a bidentate hydrogen bond with hinge residues (e.g., Glu562 in FGFR1). Bioisosteric replacements (e.g., 2-azaindazoles) diminish potency due to altered tautomer equilibrium, validating the canonical 1H-indazole form’s superiority [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1